Home > Products > Screening Compounds P96936 > Erythromycin A 9,11-Imino Ether
Erythromycin A 9,11-Imino Ether -

Erythromycin A 9,11-Imino Ether

Catalog Number: EVT-13573425
CAS Number:
Molecular Formula: C37H66N2O12
Molecular Weight: 730.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erythromycin A 9,11-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is classified under the category of imino ethers and is recognized for its potential antibacterial properties. It plays a significant role in the synthesis of various macrolide antibiotics and serves as a reference compound in pharmaceutical research.

Source

Erythromycin A 9,11-Imino Ether is synthesized from erythromycin A through specific chemical reactions, primarily involving the Beckmann rearrangement. This process transforms erythromycin A oxime into the imino ether form, facilitating the study and development of new antibiotics with enhanced efficacy and reduced side effects .

Classification

Erythromycin A 9,11-Imino Ether falls under the broader classification of macrolide antibiotics, which are characterized by their large lactone ring structure. It is specifically categorized as an imino ether due to the presence of an imino group in its molecular structure .

Synthesis Analysis

Methods

The synthesis of Erythromycin A 9,11-Imino Ether typically involves several key steps:

  1. Formation of Erythromycin A Oxime: Erythromycin A is reacted with hydroxylamine in an acidic medium to produce erythromycin A oxime.
  2. Beckmann Rearrangement: The oxime undergoes rearrangement using reagents such as mesyl chloride or toluene sulfochloride to yield Erythromycin A 9,11-Imino Ether .

Technical Details

  • Reagents Used: Hydroxylamine, mesyl chloride, and toluene sulfochloride are commonly utilized in this synthesis process.
  • Reaction Conditions: The reactions are typically conducted under controlled temperature and pH conditions to maximize yield and purity .
Molecular Structure Analysis

Structure

Erythromycin A 9,11-Imino Ether has a complex molecular structure characterized by its large lactone ring and the presence of an imino ether functional group. Its molecular formula is C37H66N2O12C_{37}H_{66}N_{2}O_{12} with a molecular weight of approximately 730.93 g/mol .

Data

  • CAS Number: 161193-44-8
  • Exact Mass: 730.46200
  • Polar Surface Area: 178.20 Ų
  • LogP: 1.84090 .
Chemical Reactions Analysis

Reactions

Erythromycin A 9,11-Imino Ether can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form different derivatives.
  2. Reduction: Reduction of the imino ether group can lead to compounds like 9-deoxo-9a-aza-9a-homo-erythromycin.
  3. Substitution: The imino ether group can be substituted with different functional groups to create analogs .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are frequently used.
  • Reducing Agents: Sodium borohydride and catalytic hydrogenation are common choices.
  • Substitution Reagents: Aldehydes and hydrazines are employed for substitution reactions .
Mechanism of Action

Process

Erythromycin A 9,11-Imino Ether exerts its antibacterial effects primarily by targeting the bacterial ribosome's 50S subunit. This interaction inhibits protein synthesis by blocking the translation of messenger RNA into polypeptides.

Data

  • Target: 50S ribosomal subunit
  • Effect: Inhibition of mRNA translation
  • Biochemical Properties: Demonstrates activity against bacteria such as Streptococcus pneumoniae .
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not readily available for Erythromycin A 9,11-Imino Ether, it is generally stored at -20°C for stability.

Chemical Properties

  • Molecular Formula: C37H66N2O12C_{37}H_{66}N_{2}O_{12}
  • Molecular Weight: Approximately 730.93 g/mol
  • HPLC Purity: Greater than 95% .
Applications

Erythromycin A 9,11-Imino Ether has several scientific applications:

  1. Chemistry Research: Used as a reference material for analyzing erythromycin derivatives.
  2. Biological Studies: Investigated for its antibacterial properties against various bacterial strains.
  3. Pharmaceutical Development: Serves as a precursor for synthesizing second-generation macrolide antibiotics like clarithromycin and azithromycin.
  4. Industrial Use: Employed in developing new macrolide antibiotics with improved pharmacokinetic profiles and reduced side effects .
Introduction to Erythromycin A 9,11-Imino Ether in Macrolide Research

Erythromycin A 9,11-imino ether (C~37~H~66~N~2~O~12~, MW 730.93 g/mol) is a structurally distinct bicyclic derivative of erythromycin A, characterized by a fused 14-membered macrolactone ring system incorporating an imino ether linkage between C-9 and C-11. This configuration replaces the native C-9 ketone and C-11/C-12 hydroxyl groups of erythromycin A, resulting in a rigidified architecture that profoundly influences its chemical behavior and biological interactions [3] [6] [8]. Unlike clinically used macrolides, it exists primarily as a synthetic intermediate rather than a therapeutic agent, serving as a molecular scaffold for advanced antibiotic design. Its discovery emerged from investigations into erythromycin’s acid instability and metabolic decomposition pathways, positioning it as a chemical linchpin in the quest to overcome limitations of first-generation macrolides [7] [9].

Role in Macrolide Antibiotic Development

The strategic importance of erythromycin A 9,11-imino ether derives from three key attributes:

  • Synthetic Versatility: The electrophilic imino ether moiety enables regioselective nucleophilic additions and ring-opening reactions inaccessible with erythromycin itself. This allows installation of novel substituents at C-9 and C-11, exemplified by its conversion to 4″-O-carbamate derivatives exhibiting 4–32-fold enhanced activity against erm-mediated erythromycin-resistant Streptococcus pneumoniae compared to erythromycin A [2].
  • Conformational Restriction: X-ray crystallography confirms the imino ether bridge imposes significant torsional constraints on the macrocycle. This reduces molecular flexibility and enhances ribosomal binding affinity by pre-organizing the molecule into a bioactive conformation [4] [10].
  • Bypassing Resistance Mechanisms: Structural modifications via this intermediate yield compounds that evade common macrolide resistance determinants. For instance, 11,12-cyclic carbonate derivatives of 6,9-imino ether (accessible from 9,11-imino ether isomerization) demonstrate 133-fold greater potency against resistant pneumococci compared to precursor molecules by exploiting alternative ribosomal binding interactions [2].

Table 1: Key Structural Features of Erythromycin A 9,11-Imino Ether

PropertyDescription
Molecular FormulaC~37~H~66~N~2~O~12~
Molecular Weight730.93 g/mol
CAS Registry Number161193-44-8
Key Functional GroupsBicyclic 14-membered lactone; 9,11-imino ether bridge; Desosamine/Cladinose sugars
StabilityHygroscopic solid; Requires storage at -20°C under inert atmosphere

Historical Context and Discovery within Erythromycin Derivatives

The compound’s discovery was serendipitous, emerging during Beckmann rearrangement studies of erythromycin A 9(E)-oxime in 1994:

  • Unexpected Rearrangement: Researchers attempting classical Beckmann rearrangement of erythromycin A 9-oxime (expected to yield 15-membered azalides) instead isolated the 9,11-imino ether as the major product when using aqueous acetone with p-toluenesulfonyl chloride/base. This revealed a competing intramolecular cyclization pathway [7].
  • Isomerization Pathway: Follow-up studies demonstrated the compound’s equilibration with the isomeric 6,9-imino ether under acidic conditions, providing a route to diverse erythromycin scaffolds. This chemical plasticity enabled access to both 15-membered (azalide-type) and 14-membered modified macrolides from a single precursor [7].
  • Evolution to Azalides: This discovery proved pivotal for azithromycin development. While not a direct precursor, the reaction mechanisms elucidated during its formation informed optimized Beckmann protocols that enabled efficient synthesis of ring-expanded azalides, including azithromycin—the first 15-membered macrolide antibiotic [4] [10].

Table 2: Seminal Advances Enabled by Erythromycin A 9,11-Imino Ether Chemistry

YearAdvanceSignificance
1994Accidental synthesis via Beckmann rearrangement [7]Revealed novel intramolecular cyclization pathway for erythromycin oxime
2011Synthesis of 4″-O-carbamate-11,12-cyclic carbonate derivatives [2]Achieved 133-fold potency boost against resistant S. pneumoniae vs precursors
2016Structural modeling of ribosomal binding [10]Clarified role of conformational restriction in overcoming MLS~B~ resistance

Properties

Product Name

Erythromycin A 9,11-Imino Ether

IUPAC Name

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one

Molecular Formula

C37H66N2O12

Molecular Weight

730.9 g/mol

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34?,35-,36-,37-/m1/s1

InChI Key

NZDCTMQIUOEUSN-XSMIQMSYSA-N

Canonical SMILES

CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)OC4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.